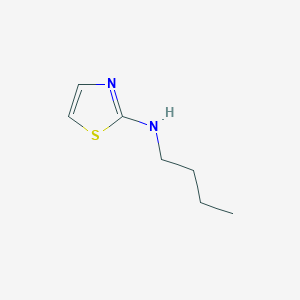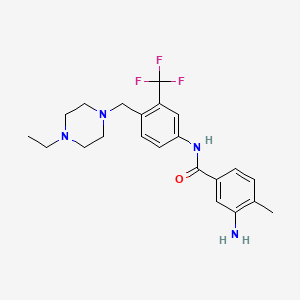
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-
Overview
Description
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde and pyrrole-2,5-dione.
Condensation Reaction: The aldehyde group of 4-bromo-3-methylbenzaldehyde reacts with the pyrrole-2,5-dione under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylphenol
- 4-bromo-3-methylacetophenone
- 4-bromo-3-methylbenzaldehyde
Uniqueness
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- is unique due to its specific structural features, such as the combination of a bromine atom, a methyl group, and a pyrrole-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
406224-21-3 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-7-6-8(2-3-9(7)12)13-10(14)4-5-11(13)15/h2-6H,1H3 |
InChI Key |
CMTNTOFWPRCRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)






![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)


